molecular formula C11H10ClNO3 B1584164 Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate CAS No. 329210-07-3

Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate

Cat. No.: B1584164
CAS No.: 329210-07-3
M. Wt: 239.65 g/mol
InChI Key: VKKDUUXDTANQAJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.66 g/mol. It belongs to the class of benzofurans, which are characterized by a fused benzene and furan ring structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate typically involves the following steps:

  • Furan Synthesis: The starting material is often a furan derivative, which undergoes halogenation to introduce the chlorine atom at the desired position.

  • Amination: The chlorinated furan undergoes amination to introduce the amino group at the 3-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of catalysts and specific reaction conditions to control the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Formation of Ethyl 3-nitro-5-chlorobenzofuran-2-carboxylate.

  • Reduction: Formation of this compound (amine).

  • Substitution: Formation of various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate is similar to other benzofuran derivatives, such as:

  • Ethyl 3-amino-5-bromobenzofuran-2-carboxylate

  • Ethyl 3-amino-5-fluorobenzofuran-2-carboxylate

  • Ethyl 3-amino-5-iodobenzofuran-2-carboxylate

These compounds differ primarily in the halogen atom present at the 5-position, which can influence their reactivity and applications

Properties

IUPAC Name

ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKDUUXDTANQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347034
Record name ethyl 3-amino-5-chlorobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329210-07-3
Record name ethyl 3-amino-5-chlorobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (4-chloro-2-cyano-phenoxy)-acetic acid ethyl ester (15.3 g, 64.0 mmol) in DMF (150 mL) was added K2CO3 (14.1 g, 102 mmol). After heating at reflux for 10 h, the reaction mixture was poured into ice water. The crude product was collected by filtration as a brown solid (14.37 g, 92%). 1H NMR (CDCl3): 7.54 (s, 1H), 7.41-7.27 (m, 2H), 4.94 (s, 2H), 4.44 (q, J=7.1 Hz, 2H), 1.44 (t, J=7.1 Hz, 3H).
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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